molecular formula C13H9F2NO B1452975 2-(2,4-Difluorobenzoyl)-3-methylpyridine CAS No. 1187165-77-0

2-(2,4-Difluorobenzoyl)-3-methylpyridine

Cat. No.: B1452975
CAS No.: 1187165-77-0
M. Wt: 233.21 g/mol
InChI Key: PLHPJCXTIPHCRB-UHFFFAOYSA-N
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Description

2,4-Difluorobenzoyl chloride is a chemical compound with the formula F2C6H3COCl . It is used as a pharmaceutical intermediate . The compound appears as a colorless to white to yellow liquid or semi-solid or solid .


Synthesis Analysis

2,4-Difluorobenzoyl chloride has been used in the synthesis of 3-oxocyclohex-1-enyl 2,4-difluorobenzoate . It’s also mentioned in the multi-step continuous flow synthesis of fluconazole .


Molecular Structure Analysis

The molecular formula of 2,4-Difluorobenzoyl chloride is C7H3ClF2O . The molecular weight is 176.55 .


Chemical Reactions Analysis

2,4-Difluorobenzoyl chloride reacts with water .


Physical and Chemical Properties Analysis

2,4-Difluorobenzoyl chloride has a density of 1.437 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.5157 (lit.) . The compound is moisture sensitive .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Complex organic molecules, such as lanthanide ternary complexes, are synthesized through reactions involving 2,4-difluorobenzoic acid and various pyridine derivatives. These complexes exhibit unique crystal structures, thermal properties, and luminescence characteristics, making them valuable in materials science and luminescence research. For instance, the formation of binuclear complexes with terbium (Tb) and dysprosium (Dy) showcases the structural versatility and potential applications in creating new luminescent materials (Du, Ren, & Zhang, 2020).

Development of Supramolecular Structures

Research into the assembly of supramolecular structures from organic acid–base salts reveals the significance of pyridine derivatives in constructing complex architectures. The study of proton-transfer complexes assembled from various substituted pyridines with chloro and methylbenzoic acids demonstrates the role of non-covalent interactions in forming one-dimensional to three-dimensional frameworks. These structures are crucial for understanding molecular recognition and self-assembly processes in chemistry (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Catalysis and Reaction Mechanisms

In catalysis, the modification of pyridine derivatives has led to the development of catalysts for specific reactions. For example, the study of spin-crossover Iron(II) complexes highlights the importance of pyridine-based ligands in influencing the magnetic properties and transition behaviors of these materials. These findings have implications for designing catalysts with desired properties for chemical synthesis and industrial applications (Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, & Kojima, 2010).

Photophysical and Photochemical Studies

The exploration of ruthenium(II) complexes with pyridine and terpyridine ligands showcases the photophysical and photochemical properties essential for applications in dye-sensitized solar cells (DSSCs). These studies contribute to the development of efficient and cost-effective solar energy conversion systems by optimizing the light-absorbing and electron-transfer properties of sensitizers (Park, Kim, Choi, Kim, Lee, Kang, & Chung, 2010).

Safety and Hazards

2,4-Difluorobenzoyl chloride is combustible and causes severe skin burns and eye damage . It should be stored away from water/moisture, oxidizing agents, and bases .

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-3-2-6-16-12(8)13(17)10-5-4-9(14)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPJCXTIPHCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221658
Record name (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-77-0
Record name (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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